molecular formula C21H19N5O B4569957 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4569957
M. Wt: 357.4 g/mol
InChI Key: VJNYQMANXBUMSK-UHFFFAOYSA-N
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Quinoline synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.

    Coupling reactions: The pyrazole and quinoline intermediates are then coupled using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE: can be compared with other quinolinecarboxamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-3-26-13-15(12-22-26)19-11-17(16-8-4-5-9-18(16)24-19)21(27)25-20-10-6-7-14(2)23-20/h4-13H,3H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNYQMANXBUMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

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